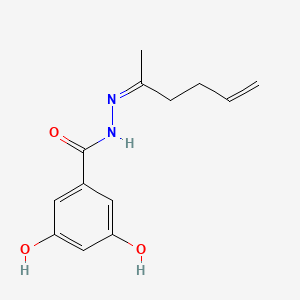![molecular formula C9H17NO4S B5397101 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5397101.png)
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as GS-6637, is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. GS-6637 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.
Mécanisme D'action
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane binds to the bromodomains of BET proteins, which prevents the recruitment of transcription factors to chromatin. This results in the inhibition of gene expression, particularly of genes that are involved in the development and progression of diseases. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to selectively inhibit the activity of BET proteins, without affecting other bromodomain-containing proteins.
Biochemical and Physiological Effects:
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have potent anti-proliferative effects in various cancer cell lines, including those that are resistant to chemotherapy. In addition, 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases, such as rheumatoid arthritis. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have cardioprotective effects in preclinical models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potency and selectivity for BET proteins. This allows for the specific inhibition of BET proteins, without affecting other bromodomain-containing proteins. However, one limitation of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels of the compound.
Orientations Futures
There are several potential future directions for the development and use of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the evaluation of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in clinical trials for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane to improve the yield and purity of the compound. Additionally, the development of new and more potent BET inhibitors, based on the structure of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, is an area of active research. Finally, the identification of biomarkers that predict the response to BET inhibitors, such as 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, may help to personalize the treatment of patients with cancer and other diseases.
Méthodes De Synthèse
The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-2,3-dihydro-1,4-dioxo-2H-pyrimidine. This intermediate is then reacted with 1-aminoadamantane to form 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the recruitment of transcription factors to chromatin, which is necessary for the activation of gene expression. Inhibition of BET proteins has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders.
Propriétés
IUPAC Name |
8-ethylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-15(11,12)10-5-3-9(4-6-10)13-7-8-14-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDUFJRNACGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)

![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)


![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5397078.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)

![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5397096.png)